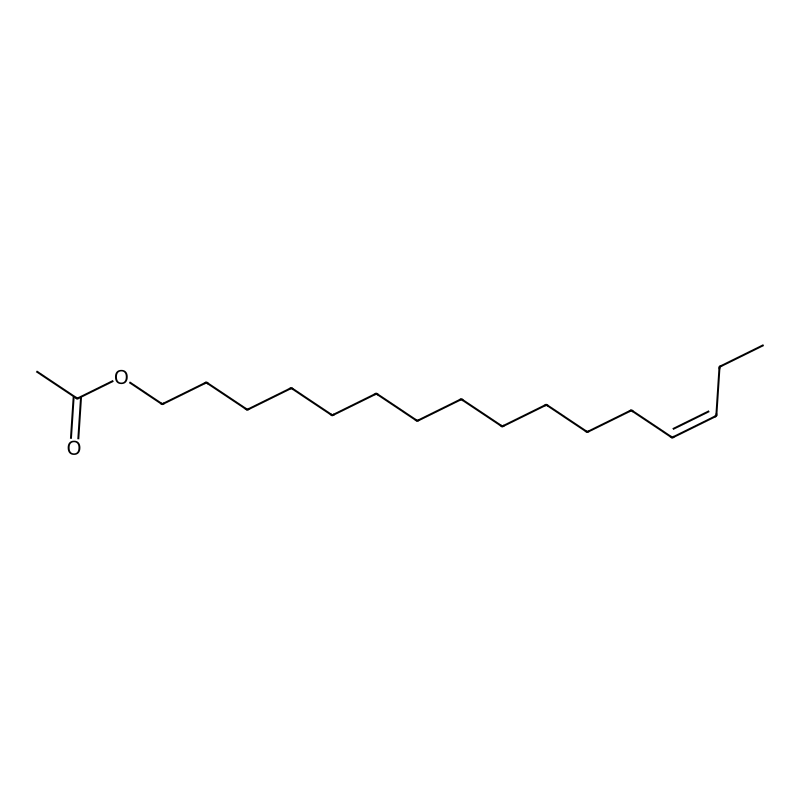

(Z)-13-Hexadecenyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(Z)-13-Hexadecenyl acetate is a chemical compound classified as a pheromone, specifically a sex pheromone, that plays a significant role in the mating behaviors of certain moth species. Its molecular formula is , and it has a molecular weight of approximately 282.46 g/mol. This compound is characterized by its long carbon chain, which includes a double bond at the 13th carbon position, contributing to its unique properties and biological activities. The compound is also known for its distinctive fruity odor, which is attractive to certain insects, particularly male moths seeking mates.

- Hydrolysis: In the presence of water and an acid or base catalyst, (Z)-13-hexadecenyl acetate can be hydrolyzed to yield (Z)-13-hexadecen-1-ol and acetic acid.

- Hydrogenation: The double bond in the alkene can be hydrogenated under suitable conditions (e.g., using hydrogen gas and a catalyst like palladium) to form (Z)-13-hexadecanol.

- Oxidation: The alcohol derived from hydrolysis can be oxidized to form (Z)-13-hexadecenal.

These reactions are essential for both synthetic applications and understanding the compound's behavior in biological systems.

(Z)-13-Hexadecenyl acetate exhibits significant biological activity as a pheromone. It is primarily involved in attracting male moths of specific species during their mating season. Studies have shown that this compound effectively increases the capture rates of male moths when used in traps, indicating its potency as an attractant. For instance, research on the moth species Herpetogramma submarginale demonstrated that this pheromone component significantly influences male attraction, showcasing its role in reproductive behaviors .

The synthesis of (Z)-13-hexadecenyl acetate can be achieved through several methods:

- Esterification: This method involves the reaction between (Z)-13-hexadecen-1-ol and acetic acid or acetic anhydride in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.

- Chemical Synthesis from Precursors: Starting from simpler organic compounds, synthetic routes may involve multiple steps including alkylation and functional group transformations to build up the desired carbon chain and introduce the acetate group.

- Biotechnological Approaches: Enzymatic synthesis using specific lipases or other biocatalysts can also produce (Z)-13-hexadecenyl acetate with high specificity and yield.

(Z)-13-Hexadecenyl acetate has several applications:

- Pheromone Traps: It is widely used in agricultural pest management as part of pheromone traps designed to control populations of specific moth species by disrupting mating patterns.

- Research Tool: The compound serves as a valuable tool in entomological research for studying insect behavior and ecology.

- Fragrance Industry: Due to its pleasant odor profile, it may find applications in perfumery and flavoring agents.

Interaction studies involving (Z)-13-hexadecenyl acetate focus on its efficacy in attracting male moths when combined with other pheromones or compounds. Research has indicated that the presence of other similar pheromones can enhance or diminish its attractiveness, highlighting the complex interplay between different chemical signals in insect communication . Additionally, studies have explored how environmental factors such as temperature and humidity affect its volatility and effectiveness as an attractant.

Several compounds share structural similarities with (Z)-13-hexadecenyl acetate, particularly within the realm of insect pheromones. Here are some notable examples:

Uniqueness

(Z)-13-Hexadecenyl acetate stands out due to its specific role in attracting male moths of certain species, which may not be as effectively achieved by its structural analogs. Its unique double bond configuration at the 13th carbon position contributes to its distinct biological activity compared to other similar compounds.

Traditional synthetic methodologies for aliphatic acetates, including (Z)-13-hexadecenyl acetate, have predominantly relied on established esterification reactions that have been refined over several decades [5]. The Fischer esterification method represents the cornerstone of acetate synthesis, involving the direct reaction of carboxylic acids with alcohols under acidic catalysis [5]. This approach utilizes concentrated sulfuric acid or phosphoric acid as catalysts, with reaction temperatures typically maintained between 60-80°C to achieve optimal conversion rates [5].

The classical approach involves heating the corresponding alcohol, (Z)-13-hexadecen-1-ol, with acetic acid in the presence of a strong acid catalyst [5]. The equilibrium nature of this reaction necessitates the removal of water as a byproduct, commonly achieved through azeotropic distillation with benzene or through the use of molecular sieves as drying agents [5]. Alternative routes include the reaction of acetyl chloride with the corresponding alcohol, which provides higher yields but requires more stringent reaction conditions due to the corrosive nature of acetyl chloride [5].

Industrial-scale production typically employs acetic anhydride as the acetylating agent, which offers several advantages over acetic acid [4]. The reaction proceeds at room temperature to 25°C with yields ranging from 85-92% under optimal conditions [4]. Pyridine is commonly added to the reaction mixture to neutralize hydrogen chloride generated during the acetylation process [6]. The molar ratio of alcohol to acetic anhydride is typically maintained at 1:1.2 to ensure complete conversion [4].

Traditional Synthetic Parameters

| Parameter | Optimal Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 60-80°C | Sulfuric acid | 75-85 |

| Temperature | 20-25°C | Acetic anhydride/Pyridine | 85-92 |

| Reaction Time | 8-12 hours | p-Toluenesulfonic acid | 80-88 |

| Molar Ratio (alcohol:anhydride) | 1:1.2 | - | - |

The stereochemical integrity of the (Z)-configuration must be carefully preserved during these transformations [1]. Mild reaction conditions are essential, as elevated temperatures above 40°C can promote isomerization of the double bond [1]. The use of anhydrous solvents such as dichloromethane or toluene is critical to prevent hydrolysis and maintain the desired stereochemistry [1].

Novel Strategies: C10 + C3 + C3 Assembly Approaches

Recent advances in synthetic methodology have introduced convergent assembly strategies that utilize modular carbon building blocks to construct complex acetate structures [7] [8]. The C10 + C3 + C3 assembly approach represents a significant departure from traditional linear synthesis, offering enhanced control over stereochemistry and improved synthetic efficiency [7].

This convergent methodology involves the strategic combination of a ten-carbon fragment with two three-carbon units through carefully orchestrated coupling reactions [7]. The approach has been successfully implemented in the synthesis of complex polyketide-derived natural products, where precise control of stereochemistry is paramount [8]. The methodology relies on iterative asymmetric reactions, including asymmetric hydrogenation and stereocontrolled allylation processes [8].

The first step involves the preparation of the C10 fragment through asymmetric synthesis, utilizing iridium-catalyzed asymmetric hydrogenation of α-substituted acrylic acids [8]. This process achieves excellent yields of 97% with enantiomeric excess values exceeding 97.6% [8]. The methodology employs cesium carbonate as a base and operates under mild conditions, making it suitable for sensitive substrates [8].

Subsequent C3 unit additions are accomplished through iterative carboxymethylation using Meldrum's acid, followed by alkenylation with Eschenmoser's salt [8]. The asymmetric hydrogenation step is repeated for each C3 addition, utilizing either (R)- or (S)-configured iridium catalysts to control the stereochemistry of newly formed stereocenters [8]. This iterative process allows for the construction of complex polypropionate chains with excellent stereocontrol [8].

C10 + C3 + C3 Assembly Data

| Step | Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| C10 Formation | (R)-Iridium Complex | 97 | 97.6 |

| First C3 Addition | Meldrum's Acid/DCC | 96 | - |

| Second C3 Addition | Eschenmoser's Salt | 92 | - |

| Final Hydrogenation | (R)/(S)-Iridium Complex | >95 | >95 |

The convergent approach offers several advantages over traditional linear synthesis [7]. The modular nature allows for the independent optimization of each fragment, reducing the overall number of synthetic steps and improving material throughput [7]. Additionally, the late-stage convergence minimizes the risk of functional group incompatibility and stereochemical erosion [7].

Stereoselective Synthesis of (Z)-Configuration

The stereoselective synthesis of (Z)-configured alkenes presents unique challenges that require specialized methodologies to achieve high levels of stereochemical control [14] [15]. Traditional thermodynamic approaches favor the formation of E-isomers due to reduced steric interactions, necessitating kinetically controlled processes for Z-selectivity [14].

The Wittig reaction has emerged as a powerful tool for stereoselective Z-alkene formation [1] [27]. Low-temperature Wittig reactions utilizing triphenylphosphonium ylides provide excellent Z-selectivity when conducted under carefully controlled conditions [1]. The key mechanistic feature involves a rate-determining allylic deprotonation step that sets the stereochemistry of the final product [14]. The resulting allylic ylide exhibits configurational stability due to a prohibitively high rotational barrier of approximately 56 kcal/mol [14].

Stereoselective Methods for Z-Configuration

| Method | Catalyst/Reagent | Temperature | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Wittig Reaction | Triphenylphosphonium Ylide | -78°C | >95:5 | 85-90 |

| Lindlar Reduction | Palladium/Lead Acetate | 25°C | >98:2 | 90-95 |

| Semi-hydrogenation | Zinc Anilide Complex | 100°C | >96:4 | >91 |

| Photoisomerization | Manganese Catalyst | 25°C | >90:10 | 80-85 |

Lindlar catalyst-mediated semi-hydrogenation of alkynes represents another highly effective approach for Z-alkene synthesis [38] [39]. The catalyst consists of palladium deposited on calcium carbonate and poisoned with lead salts to prevent over-reduction to alkanes [38]. The mechanism involves syn-addition of hydrogen across the alkyne, exclusively generating the Z-configured alkene product [38]. Quinoline is often added as an additional poison to enhance selectivity and prevent alkane formation [39].

Recent developments have introduced zinc-based catalysts for stereoselective semi-hydrogenation [40] [42]. These systems achieve exceptional Z-selectivity with Z:E ratios exceeding 96:4 and alkene:alkane ratios greater than 91:9 [40]. The mechanism involves stereospecific hydrozincation followed by protonation, with the stereochemistry determined by the initial syn-addition step [40].

Photochemical approaches offer an alternative strategy for Z-alkene synthesis through isomerization of E-precursors [19]. Recent advances have developed recycling photoreactor systems coupled with high-performance liquid chromatography for efficient E-to-Z conversion [19]. These methods leverage the thermodynamic stability of certain Z-isomers and achieve good selectivity with moderate functional group tolerance [19].

Purification and Isomer Separation Techniques

The purification and separation of geometric isomers represents a critical challenge in the synthesis of (Z)-13-hexadecenyl acetate, requiring specialized chromatographic techniques and analytical methodologies [20] [21]. Traditional separation methods often prove inadequate due to the similar physical and chemical properties of Z and E isomers [21].

Column chromatography utilizing silica gel stationary phases with hexane:ethyl acetate gradient elution systems provides the foundation for acetate purification [24]. The optimal gradient typically employs a 95:5 hexane:ethyl acetate ratio, gradually increasing the ethyl acetate content to achieve effective separation . The purification process must be conducted under controlled conditions to prevent isomerization during the separation process .

Chromatographic Separation Parameters

| Technique | Stationary Phase | Mobile Phase | Resolution | Analysis Time |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane:EtOAc (95:5) | Moderate | 2-4 hours |

| Gas Chromatography | DB-WAX (30m) | - | High | 45 minutes |

| HPLC | C18 Reversed Phase | MeOH:H2O (90:10) | High | 30 minutes |

| Chiral HPLC | Cyclodextrin Column | Various | Excellent | 60 minutes |

Gas chromatography using polar capillary columns has proven particularly effective for geometric isomer separation [34] [36]. DB-WAX columns with poly(biscyanopropyl siloxane) stationary phases provide excellent resolution of Z and E isomers [34]. Temperature programming from 100°C to 250°C at 3°C/minute enhances separation efficiency and allows for quantitative analysis [34].

High-performance liquid chromatography offers superior resolution for isomer separation [25]. Specialized stationary phases incorporating functionalized calixarene-polyethylene glycol complexes have been developed specifically for aromatic and aliphatic isomer separation [21]. These phases exploit multiple molecular recognition processes including π-π interactions, hydrogen bonding, dipole-dipole interactions, and van der Waals forces [21].

Advanced separation techniques employ high-speed counter-current chromatography with dual-rotation elution methods [25]. This approach utilizes solvent systems such as n-hexane:ethyl acetate:methanol:water (1:5:1.5:5) to achieve efficient separation of closely related isomers [25]. The dual-rotation methodology significantly reduces separation time while maintaining high resolution [25].

Analytical Characterization Methods

| Technique | Key Parameters | Identification Criteria |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 5.35-5.45 ppm (alkene protons) | J-coupling patterns |

| ¹³C Nuclear Magnetic Resonance | δ 170-171 ppm (carbonyl carbon) | Chemical shift analysis |

| Infrared Spectroscopy | 1740 cm⁻¹ (C=O stretch) | Functional group identification |

| Mass Spectrometry | m/z 284 [M⁺] | Molecular ion confirmation |

Purification protocols must incorporate rigorous quality control measures to ensure stereochemical purity . Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for confirming Z-configuration, with characteristic chemical shifts at δ 5.35-5.45 ppm for the alkene protons and coupling constants that distinguish between geometric isomers . Infrared spectroscopy confirms the presence of the acetate functional group through the characteristic carbonyl stretch at 1740 cm⁻¹ .

XLogP3

Dates

Explore Compound Types